molecular formula C14H9BrN6S B4421018 6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B4421018
M. Wt: 373.23 g/mol
InChI Key: XSKOTPGOHWLBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that contains a triazole ring fused with a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole derivative with sulfur-containing reagents such as thiourea or thiosemicarbazide.

    Introduction of the Bromophenyl and Pyrazinyl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activities.

    Biological Studies: Investigation of its effects on various biological systems, including antimicrobial, antifungal, and anticancer activities.

    Chemical Research: Study of its chemical properties and reactivity for the development of new synthetic methodologies.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-fluorophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-methylphenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6S/c15-10-3-1-9(2-4-10)12-8-22-14-19-18-13(21(14)20-12)11-7-16-5-6-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKOTPGOHWLBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=NC=CN=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-(4-bromophenyl)-3-(2-pyrazinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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